N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthofuran core with a carboxamide group attached to a 3,4-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through various methods, including the cyclization of naphthol derivatives with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the naphthofuran derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microbial strains.
Biological Studies: It is used in studies to understand the mechanisms of action of naphthofuran derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide: Similar structure but with different substitution patterns on the naphthofuran ring.
Naphtho[2,3-b]furan-2-carboxamide: Another naphthofuran derivative with variations in the position of the furan ring.
Dibenzo[b,d]furan-2-carboxamide: A related compound with a dibenzofuran core instead of a naphthofuran core.
Uniqueness
N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may contribute to its antimicrobial properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-13-7-9-16(11-14(13)2)22-21(23)20-12-18-17-6-4-3-5-15(17)8-10-19(18)24-20/h3-12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLBSXXWHUMPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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